

Regulatory & Technical Control Strategy: Fingolimod Impurity 13

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Compound of Interest

Compound Name: Fingolimod Impurity 13

CAS No.: 882691-14-7

Cat. No.: B601845

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Targeting Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate

Executive Summary & Impurity Identity

Fingolimod Impurity 13 is a critical process-related intermediate arising during the synthesis of Fingolimod Hydrochloride. Chemically identified as Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate, it represents an "incomplete reduction" species where the ester functionality has not been fully converted to the primary alcohol of the final drug substance.

Unlike genotoxic impurities (e.g., alkyl halides or nitro-precursors) often flagged under ICH M7, Impurity 13 is structurally analogous to the API and is primarily controlled under ICH Q3A (R2) standards for organic impurities.

Chemical Identification

Attribute	Specification
Common Name	Fingolimod Impurity 13 (Vendor Designation)
Chemical Name	Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate
CAS Number	882691-14-7
Molecular Formula	C ₂₁ H ₃₅ NO ₃
Molecular Weight	349.51 g/mol
Structural Alert	None (Non-mutagenic process intermediate)
Origin	Incomplete reduction of the serine-analog intermediate (Adachi-Fujita route)

Regulatory Specifications & Limits

The control strategy for Impurity 13 is derived from its classification as a non-mutagenic, process-related organic impurity.

Regulatory Framework (ICH Q3A vs. ICH M7)

While Fingolimod synthesis involves mutagenic precursors (e.g., alkyl halides, nitro compounds), Impurity 13 poses a low toxicological risk due to its structural similarity to the API and lack of DNA-reactive functional groups. Therefore, it does not require control to the nanogram levels (TTC) mandated by ICH M7.

Applicable Guideline: ICH Q3A (R2) - Impurities in New Drug Substances.[\[1\]](#)

Specification Limits

For a maximum daily dose (MDD) of Fingolimod (0.5 mg/day), the following thresholds apply. Note that because the MDD is very low (< 2g/day), the percentage limits are stricter than for high-dose drugs.

Threshold Type	Limit Calculation	Regulatory Limit
Reporting Threshold	0.05%	0.05%
Identification Threshold	0.10% or 1.0 mg (whichever is lower)	0.10%
Qualification Threshold	0.15% or 1.0 mg (whichever is lower)	0.15%
Recommended Specification	Based on Process Capability	NMT 0.15%

Scientific Justification:

- NMT 0.15%: This is the standard Qualification Threshold. If the impurity profile exceeds this, toxicological qualification (Safety studies) is required.
- NMT 0.10%: Many manufacturers tighten this limit to 0.10% to align with the Identification Threshold, avoiding the need to chemically characterize the peak in every batch if it varies.

Formation Pathway & Process Control

Impurity 13 is generated during the reduction step of the Adachi-Fujita Synthesis (or similar malonate pathways). The key transformation involves reducing the ethyl ester and the acetamido group to form the amino-diol core.

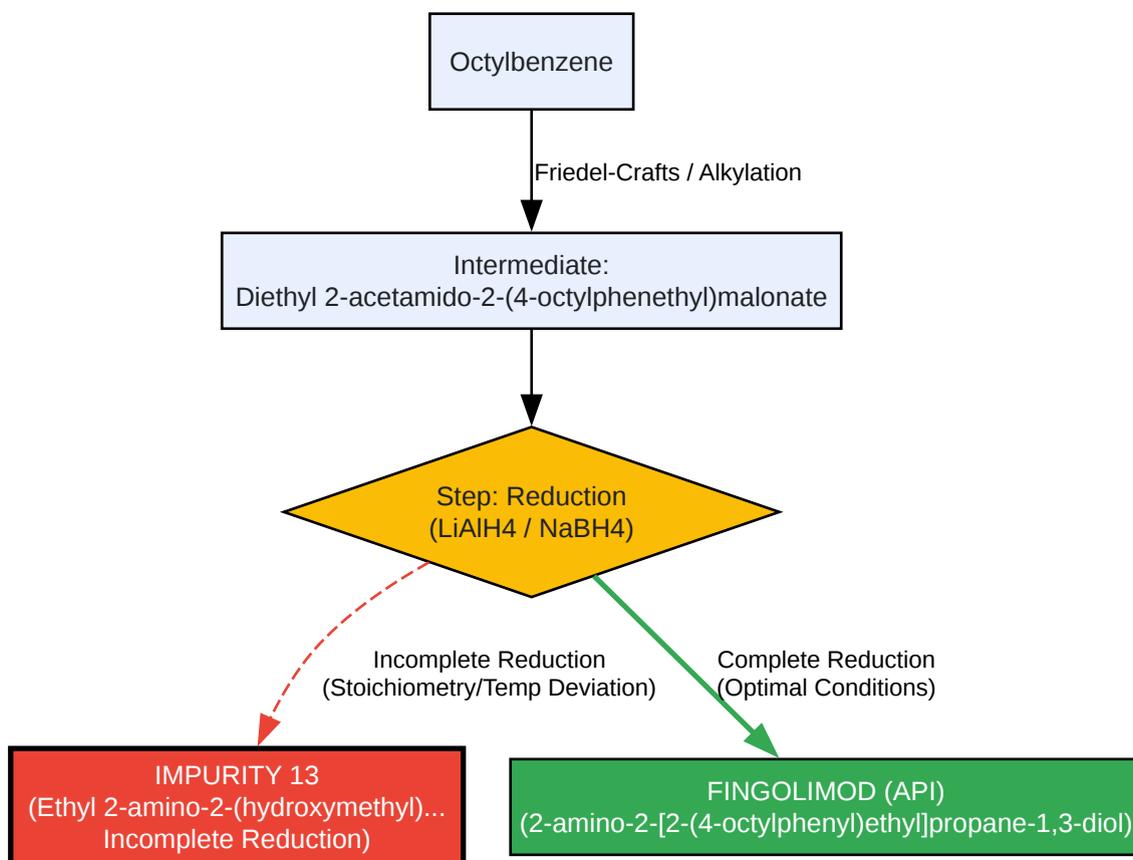
Mechanism of Formation

- Precursor: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (or similar ethyl ester intermediate).[\[2\]](#)[\[3\]](#)
- Reaction: Reduction using agents like Sodium Borohydride () or Lithium Aluminum Hydride ().
- Failure Mode: Insufficient reducing agent equivalents, low reaction temperature, or premature quenching results in the mono-reduction of the ester, leaving one ethyl ester

group intact (Impurity 13).

Synthesis Pathway Diagram (DOT)

The following diagram illustrates the critical control point (CCP) where Impurity 13 diverges from the main pathway.



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Caption: Synthesis workflow highlighting the divergence of Impurity 13 due to incomplete reduction of the ester intermediate.

Analytical Methodology (HPLC)

To ensure compliance with the NMT 0.15% limit, a stability-indicating HPLC method is required. The method must resolve Impurity 13 from the API and other homologs (e.g., Impurity 14/Hexyl homolog).

Method Principles

- Column: C18 (Octadecyl silane), high surface area to retain the hydrophobic octyl chain.
- Mobile Phase: Acidic pH is critical. Fingolimod and Impurity 13 are amines; low pH ensures they are protonated and do not tail.
- Detection: UV at 215-220 nm (Absorbance of the phenyl ring).

Recommended Protocol (USP/EP Aligned)

Parameter	Condition
Column	Purospher STAR RP-18 (150 x 3.0 mm, 3 µm) or equivalent C18
Mobile Phase A	Buffer: 20 mM Potassium Dihydrogen Phosphate (), adjusted to pH 3.0 with Phosphoric Acid.
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 - 1.2 mL/min
Column Temp	45°C (Elevated temperature improves mass transfer for the lipid tail)
Injection Volume	10 µL
Gradient	Time (min) / %B: 0/30 25/80 30/80 31/30

System Suitability Criteria:

- Resolution (

): NLT 1.5 between Fingolimod and Impurity 13 (Impurity 13 typically elutes after Fingolimod due to the retained ethyl ester making it more hydrophobic than the diol).

- Tailing Factor: NMT 2.0.

Purge & Remediation Strategy

If Impurity 13 is detected above 0.10% in the crude API, the following purification strategies are validated:

- Reprocessing (Chemical):
 - Re-subject the crude material to the reduction condition (e.g.,

in Methanol) to drive the conversion of the residual ethyl ester (Impurity 13) to the alcohol (Fingolimod).
- Recrystallization:
 - Solvent System: Ethanol/HCl or Acetone/Water.
 - Mechanism: Impurity 13 (ester) has different solubility parameters than the Fingolimod (diol) salt. Crystallization of the Hydrochloride salt effectively purges the non-salt forming or lipophilic ester impurities.

References

- USP Monograph:Fingolimod Hydrochloride. United States Pharmacopeia (USP 43-NF 38).[4]
- ICH Guidelines:ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[5]
- Chemical Identity:**Fingolimod Impurity 13** (CAS 882691-14-7). Simson Pharma / ChemicalBook.
- Synthesis Pathway:Efficient Method for the Synthesis of Fingolimod and Impurities. Der Pharma Chemica, 2017, 9(14):36-40.[3]

- Analytical Method: Stability indicating HPLC method for the quantification of Fingolimod. Research Journal of Pharmacy and Technology.

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